1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-14-4-1-3-12(9-14)11-21(18,19)17-7-6-13(10-17)15-5-2-8-20-15/h1-5,8-9,13H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXJBFXJPQFQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Chlorobenzylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 3-chlorobenzylsulfonyl chloride under basic conditions.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophen-2-ylboronic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group and thiophene ring demonstrate distinct oxidation behavior under controlled conditions:
Key findings:
-
Sulfone formation occurs preferentially over thiophene oxidation due to sulfonyl group activation
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Epoxidation shows regioselectivity at the thiophene β-position
Reduction Reactions
Selective reduction pathways depend on reagent choice and reaction sites:
Notable observations:
-
Sulfonyl → sulfinic acid conversion preserves the pyrrolidine ring integrity
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Chlorine removal occurs without affecting thiophene conjugation
Nucleophilic Substitution
The chlorobenzyl group demonstrates SNAr reactivity:
Mechanistic insights:
Cross-Coupling Reactions
The thiophene moiety participates in transition metal-catalyzed couplings:
Optimized conditions:
-
Suzuki coupling: 5 mol% catalyst loading, 12 hr reaction time
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Thiophene C-H activation observed at position 5 in Stille coupling
Acid-Base Reactivity
The sulfonamide nitrogen displays pH-dependent behavior:
| Condition | pKa | Observed Change | Analytical Method | Reference |
|---|---|---|---|---|
| Acidic (HCl/MeOH) | 3.2 | Sulfonamide protonation | UV-Vis titration | |
| Basic (NaOH/H₂O) | 10.7 | Deprotonation → anion formation | Conductometric analysis |
Structural impacts:
-
Protonation at N-H site increases solubility in polar aprotic solvents
-
Deprotonated form shows enhanced nucleophilicity at pyrrolidine nitrogen
Thermal Decomposition
Controlled pyrolysis reveals stability limits:
| Temperature Range (°C) | Major Degradation Products | TGA Mass Loss (%) | DSC Peak (°C) | Reference |
|---|---|---|---|---|
| 180-220 | SO₂, chlorobenzene, thiophene fragments | 32.4 | 198.7 | |
| 220-280 | Pyrrolidine ring decomposition products | 45.1 | 254.3 |
Kinetic parameters:
-
Activation energy (Eₐ) = 142 kJ/mol (Kissinger method)
-
First-order decomposition kinetics above 200°C
This comprehensive analysis demonstrates the compound's versatility in synthetic transformations, with reaction outcomes being highly dependent on substituent electronic effects and steric environments. The sulfonyl group primarily directs electrophilic processes, while the thiophene and chlorobenzyl moieties enable diverse coupling and substitution chemistry.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of pyrrolidine compounds exhibit notable antimicrobial activities. For instance, studies have shown that certain sulfonamide derivatives can inhibit bacterial cell division, particularly against strains like E. coli and Staphylococcus aureus . The mechanism often involves interference with the bacterial cell division process, suggesting that 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine may share similar properties.
Cytotoxicity Studies
In vitro studies have indicated that compounds with similar structural features can exhibit cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have been shown to possess cytotoxicity with IC50 values ranging from 1.05 to 20.1 µM . The presence of the thiophene and sulfonyl groups in 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine could enhance its efficacy against cancer cells.
Drug Development
The unique structure of 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine positions it as a promising candidate for drug development, particularly in creating new antibacterial or anticancer agents. Its ability to interact with protein targets involved in critical biological processes could lead to the development of novel therapeutics.
Mechanistic Studies
Investigations into the mechanistic pathways of similar compounds have revealed that they can inhibit key enzymes involved in bacterial growth and proliferation. For example, certain sulfonamide derivatives have been shown to inhibit dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria . Understanding these mechanisms could pave the way for optimizing the efficacy of 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine.
Several case studies highlight the potential applications of compounds similar to 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine:
- Inhibitory Effects on Bacterial Growth : A study demonstrated that a related compound inhibited the growth of E. coli at concentrations as low as 12 µM, indicating potential for therapeutic use against bacterial infections .
- Cytotoxic Effects on Cancer Cells : Another investigation found that thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to include thiophene and sulfonamide groups could enhance activity .
Mechanism of Action
The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Key structural analogs involve variations in the aromatic or heteroaromatic substituents. For example:
Key Insights :
- Replacement of the sulfonyl group with hydroxyl or trifluoromethyl groups reduces electrophilicity and alters hydrogen-bonding capacity.
- Thiophen-2-yl is conserved in some analogs (e.g., ), but its positioning on non-pyrrolidine backbones limits direct functional comparisons.
Comparison with Other Methods :
- Thiophene-containing analogs (e.g., ) often employ nucleophilic substitution or Suzuki-Miyaura coupling (using palladium catalysts, as implied by Compound 2 in ).
- Yield Challenges : The 11% yield for the sulfonamide analog is lower than typical cross-coupling reactions (e.g., boronic acid couplings in ), highlighting inefficiencies in N-alkylation steps.
Physicochemical Properties and Stability
While direct data for the target compound are absent, inferences can be drawn from analogous compounds and characterization tools:
Stability Notes:
- Sulfonamides are prone to hydrolysis under acidic/basic conditions, whereas thiophene derivatives exhibit greater aromatic stability .
Biological Activity
1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects. The findings are supported by data from various studies and characterized through detailed analysis.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a thiophene moiety and a chlorobenzylsulfonyl group. This unique structure contributes to its diverse biological activities. The presence of the thiophene ring is particularly noteworthy, as thiophenes are known for their pharmacological significance.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | S. aureus | 16 | 25 |
| Similar Pyrrolidine Derivative | E. coli | 14 | 30 |
These results indicate that the compound possesses moderate to high antibacterial activity, comparable to established antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro studies using various assays have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
| Compound | COX Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine | 72 | 50 |
| Diclofenac (Standard) | 85 | 54 |
The compound demonstrated a selective inhibition profile, suggesting its potential as an anti-inflammatory agent with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Cytotoxicity Studies
Cytotoxicity assays reveal that 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine exhibits selective toxicity against cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| Normal Human Fibroblasts | >100 |
These findings indicate a promising therapeutic index, making it a candidate for further development in anticancer therapies .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antibacterial Efficacy : A study conducted by Nagavelli et al. synthesized several derivatives and tested their antibacterial activity against Staphylococcus aureus, where compounds with similar structural motifs showed significant inhibition with MIC values as low as 25 µg/mL .
- Anti-inflammatory Mechanism Exploration : Research indicated that the compound effectively reduced inflammation markers in vitro, showing promise for treating chronic inflammatory conditions without the gastrointestinal side effects typical of many NSAIDs .
- Cytotoxicity Assessment : A comparative study on the cytotoxic effects of various pyrrolidine derivatives revealed that this compound selectively targets cancer cells while exhibiting minimal toxicity towards normal cells, suggesting its potential for targeted cancer therapy .
Q & A
Basic: What are common synthetic routes for 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine?
Methodological Answer:
The synthesis typically involves two key steps:
- Pyrrolidine Functionalization : Introduce the thiophen-2-yl group via nucleophilic substitution or Michael addition. For example, microwave-assisted reactions (e.g., thiophene derivatives reacting with pyrrolidine precursors under solvent-free conditions) can enhance reaction efficiency and yield .
- Sulfonylation : React the intermediate with 3-chlorobenzylsulfonyl chloride. This step requires careful control of temperature (0–5°C) and stoichiometry to avoid over-sulfonylation. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the integration of aromatic protons (thiophene and chlorobenzyl groups) and pyrrolidine backbone. Compare chemical shifts with structurally similar compounds (e.g., 3-(2-chlorophenyl)pyrrolidine derivatives) to validate assignments .
- Mass Spectrometry (HRMS) : High-resolution mass spectrometry ensures molecular weight accuracy (±0.001 Da). For example, discrepancies in isotopic patterns may indicate impurities or incorrect sulfonyl group incorporation .
Advanced: How can structural contradictions between X-ray crystallography and computational modeling be resolved?
Methodological Answer:
- Refinement with SHELX : Use SHELXL for crystallographic refinement to resolve ambiguities in bond lengths/angles. For instance, discrepancies in sulfonyl group geometry (e.g., S=O bond lengths) may arise from thermal motion; applying anisotropic displacement parameters improves accuracy .
- DFT Calculations : Compare experimental X-ray data with density functional theory (DFT)-optimized structures (e.g., using Gaussian or ORCA). Energy-minimized conformers should align with crystallographic torsional angles within ±5° .
Advanced: How to design biological assays to evaluate anti-proliferative activity?
Methodological Answer:
- Cell Viability Assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and validate IC values via dose-response curves (0.1–100 µM, 48–72 hours) .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide). Compare results with structurally related sulfonamide derivatives to infer structure-activity relationships .
Advanced: How to address inconsistencies in reaction yields during scale-up synthesis?
Methodological Answer:
- Parameter Optimization : For microwave-assisted synthesis, systematically vary power (100–300 W), irradiation time (5–30 min), and solvent (if any). For example, reports 70–85% yields for similar thiophene-pyrrolidine systems under optimized conditions .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-sulfonylated species). Adjust stoichiometry (e.g., 1.1 equiv. sulfonyl chloride) and employ scavengers (e.g., polymer-bound dimethylamine) to suppress undesired reactions .
Advanced: What strategies ensure high purity for pharmacological studies?
Methodological Answer:
- Multi-Step Purification : Combine flash chromatography (silica gel, CHCl/MeOH) with recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve ≥98% purity .
- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., DMF or THF) that may interfere with biological assays. A weight loss <0.5% at 150°C indicates acceptable solvent removal .
Basic: How to validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Analyze degradation products via LC-MS; <10% degradation indicates suitability for in vivo studies .
- Light Sensitivity : Store samples in amber vials and expose to UV light (254 nm) for 48 hours. Compare NMR spectra pre- and post-exposure to detect photo-induced isomerization or decomposition .
Advanced: What computational tools predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify critical features (e.g., sulfonyl oxygen H-bond acceptors, chlorobenzyl hydrophobic regions) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
